Cas no 94-14-4 (iso-Butyl 4-Aminobenzoate)

Iso-Butyl 4-Aminobenzoate is an ester derivative of para-aminobenzoic acid (PABA), commonly utilized in organic synthesis and pharmaceutical applications. Its key advantages include its role as an intermediate in the production of local anesthetics and UV-absorbing compounds due to its aromatic amine and ester functional groups. The iso-butyl moiety enhances solubility in organic solvents, facilitating reactions in non-polar media. This compound exhibits stability under standard conditions, making it suitable for storage and handling in laboratory settings. Its well-defined chemical properties allow for precise control in synthetic pathways, contributing to its utility in fine chemical and pharmaceutical research.
iso-Butyl 4-Aminobenzoate structure
iso-Butyl 4-Aminobenzoate structure
商品名:iso-Butyl 4-Aminobenzoate
CAS番号:94-14-4
MF:C11H15NO2
メガワット:193.242303133011
CID:804219
PubChem ID:87561927

iso-Butyl 4-Aminobenzoate 化学的及び物理的性質

名前と識別子

    • Isobutyl 4-aminobenzoate
    • 2-methylpropyl 4-aminobenzoate
    • Benzoic acid, 4-amino-,2-methylpropyl ester
    • 4-Aminobenzoic Acid Isobutyl Ester
    • (1R,11S,16S,21R,26R,36S,41S,46S,51S,56S,66S,71S,76R,81R,91R,96R)-a,1a,3,3a,4,4a,5,5a,6a,7,8,8a,9,9a,
    • Benzoic acid, p-amino-, isobutyl ester (7CI, 8CI)
    • Cycloform (6CI)
    • Benzamelid
    • Cicloforme
    • Cyclocaine
    • Cyclogesin
    • Isobutamben
    • Isobutambene
    • Isobutyl Keloform
    • Isobutyl p-aminobenzoate
    • Isobutyl p-aminobenzobenzoate
    • Isobutylcaine
    • Isocaine
    • NSC 23517
    • NCGC00160682-02
    • ISOBUTAMBEN [MART.]
    • AB01563158_01
    • EINECS 202-308-2
    • D88236
    • DTXCID603170
    • NSC-760439
    • Q27271747
    • Pharmakon1600-01506196
    • Tox21_111985_1
    • SCHEMBL25178
    • Isobutambenum [INN-Latin]
    • ISOBUTYL P-AMINOBENZOATE [MI]
    • 9566855ULN
    • Isobutyl4-Aminobenzoate
    • Benzoic acid, 4-amino-, 2-methylpropyl ester
    • SR-01000944226-1
    • BBL009300
    • DTXSID9023170
    • UNII-9566855ULN
    • Isobutambenum
    • p-Aminobenzoic acid, isobutyl ester
    • D04622
    • CAS-94-14-4
    • Benzoic acid, p-amino-, 2-methylpropyl ester
    • ISOBUTAMBEN [INN]
    • AKOS002286964
    • NSC-23517
    • SBI-0653358.0001
    • NS00040168
    • NCGC00160682-01
    • Isobutambeno
    • STK267625
    • 94-14-4
    • Isobutambeno [INN-Spanish]
    • Tox21_111985
    • Benzoic acid, p-amino-, isobutyl ester
    • BRN 2804349
    • CCG-213637
    • CS-0013624
    • NSC760439
    • p-Aminobenzoesaure-isobutylester
    • ISOBUTAMBEN [USAN]
    • 4-Aminobenozic acid isobutyl ester
    • Cycloform
    • (2-Methylpropyl) p-aminobenzoate
    • 4-Aminobenzoic acid isobuty ester
    • Isobutamben (USAN/INN)
    • Oprea1_495308
    • NSC23517
    • AS-58250
    • p-Aminobenzoic acid isobutyl ester
    • CHEMBL1985617
    • A0272
    • PARA AMINO ISOBUTYLBENZOATE
    • HMS3264D08
    • SR-01000944226
    • AI3-02764
    • DB-057475
    • Isobutamben [USAN:INN]
    • BRD-K96714749-001-01-0
    • MFCD00017110
    • Isocaine (VAN)
    • Isobutyl Keloform; Isobutyl p-aminobenzoate
    • iso-Butyl 4-Aminobenzoate
    • MDL: MFCD00017110
    • インチ: 1S/C11H15NO2/c1-8(2)7-14-11(13)9-3-5-10(12)6-4-9/h3-6,8H,7,12H2,1-2H3
    • InChIKey: PUYOAVGNCWPANW-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=CC(N)=CC=1)OCC(C)C

計算された属性

  • せいみつぶんしりょう: 193.11000
  • どういたいしつりょう: 193.110279
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 184
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 3
  • トポロジー分子極性表面積: 52.3
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • ひょうめんでんか: 0

じっけんとくせい

  • 密度みつど: 1.0945 (rough estimate)
  • ゆうかいてん: 63.0 to 66.0 deg-C
  • ふってん: 329.46°C (rough estimate)
  • 屈折率: 1.5041 (estimate)
  • PSA: 52.32000
  • LogP: 2.66280
  • マーカー: 5133

iso-Butyl 4-Aminobenzoate セキュリティ情報

iso-Butyl 4-Aminobenzoate 税関データ

  • 税関コード:2922499990
  • 税関データ:

    中国税関コード:

    2922499990

    概要:

    2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    P.輸入動植物/動植物製品検疫
    Q.海外動植物/動植物製品検疫
    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

iso-Butyl 4-Aminobenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B810383-10g
iso-Butyl 4-Aminobenzoate
94-14-4
10g
$ 65.00 2022-06-06
TRC
B810383-5g
iso-Butyl 4-Aminobenzoate
94-14-4
5g
$ 50.00 2022-06-06
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I157709-25G
iso-Butyl 4-Aminobenzoate
94-14-4 >98.0%(GC)(T)
25g
¥463.90 2023-09-02
Alichem
A019099511-500g
Isobutyl 4-aminobenzoate
94-14-4 95%
500g
$636.30 2023-08-31
Apollo Scientific
OR922243-5g
4-Aminobenzoic acid isobutyl ester
94-14-4 98%
5g
£31.00 2024-05-25
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I157709-500G
iso-Butyl 4-Aminobenzoate
94-14-4 >98.0%(GC)(T)
500g
¥3420.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I157709-5g
iso-Butyl 4-Aminobenzoate
94-14-4 >98.0%(GC)(T)
5g
¥170.90 2023-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1083713-500mg
Isobutamben
94-14-4 95+%
500mg
¥43.00 2024-04-24
abcr
AB136081-25g
4-Aminobenozic acid isobutyl ester, 98%; .
94-14-4 98%
25g
€94.00 2024-04-15
Aaron
AR0067EM-500mg
Isobutyl 4-Aminobenzoate
94-14-4 98%
500mg
$5.00 2025-01-23

iso-Butyl 4-Aminobenzoate 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Liquid-phase hydrogenation of p-nitrobenzoic acid esters on palladium catalysts
Morogina, K.; Nasibulin, A. A.; Klyuev, M. V., Neftekhimiya, 1998, 38(4), 277-281

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium ,  AV 17X8 Solvents: 1-Butanol ;  5 - 300 min, 1 atm, 40 °C
リファレンス
Hydrogenation of aromatic nitro compounds on palladium-containing anion-exchange resins
Abdullaev, M. G.; Gebekova, Z. G., Petroleum Chemistry, 2016, 56(2), 146-150

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Hydrochloric acid
リファレンス
Competing SNAr displacements of nitrite and SN2 displacements on the alkyl groups of alkyl p-nitrobenzoates and o-nitrobenzoates
Logue, Marshall W.; Han, Byung Hee, Journal of Organic Chemistry, 1981, 46(8), 1638-42

ごうせいかいろ 4

はんのうじょうけん
リファレンス
Preparation of oxindoles as protein tyrosine kinase and protein serine/threonine kinase inhibitors.
, World Intellectual Property Organization, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Cyclohexene Catalysts: Palladium Solvents: Ethanol ;  reflux
リファレンス
Novel curcumin derivatives as P-glycoprotein inhibitors: Molecular modeling, synthesis and sensitization of multidrug resistant cells to doxorubicin
Sagnou, Marina; Novikov, Fedor N.; Ivanova, Ekaterina S.; Alexiou, Polyxeni; Stroylov, Victor S.; et al, European Journal of Medicinal Chemistry, 2020, 198,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium diacetate (supported on anionite AB-17-8) Solvents: 1-Butanol ;  60 min, 45 °C
リファレンス
Method of producing N-(N-glucosylidene)aminobenzoic acid esters
, Russian Federation, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Acetyl chloride
リファレンス
Gas chromatographic analysis of amino acids as the N-heptafluorobutyryl isobutyl esters
MacKenzie, Samuel L., Journal - Association of Official Analytical Chemists, 1987, 70(1), 151-60

ごうせいかいろ 8

はんのうじょうけん
リファレンス
Preparation of s-triazine derivatives as light stabilizers
, United States, , ,

ごうせいかいろ 9

はんのうじょうけん
リファレンス
S-triazine derivatives as light stabilizers
, European Patent Organization, , ,

ごうせいかいろ 10

はんのうじょうけん
リファレンス
Boron trifluoride ethyl ether as an effective catalyst in the synthesis of alkyl p-aminobenzoates
Kadaba, Pankaja K.; Carr, Martin; Tribo, Mark; Triplett, John; Glasser, A. C., Journal of Pharmaceutical Sciences, 1969, 58(11), 1422-3

ごうせいかいろ 11

はんのうじょうけん
リファレンス
Steric effects in acid-catalyzed decomposition and base-catalyzed cyclization of 1-(2-alkoxycarbonylphenyl)-3-phenyltriazenes
Pytela, Oldrich; Halama, Ales, Collection of Czechoslovak Chemical Communications, 1996, 61(5), 751-763

iso-Butyl 4-Aminobenzoate Raw materials

iso-Butyl 4-Aminobenzoate Preparation Products

iso-Butyl 4-Aminobenzoate 関連文献

iso-Butyl 4-Aminobenzoateに関する追加情報

Recent Advances in the Study of Iso-Butyl 4-Aminobenzoate (94-14-4): A Comprehensive Research Brief

Iso-Butyl 4-Aminobenzoate (CAS: 94-14-4) is a chemical compound widely used in the pharmaceutical and cosmetic industries due to its anesthetic and UV-filtering properties. Recent studies have explored its potential applications in drug delivery systems, topical anesthetics, and as a component in sunscreen formulations. This research brief synthesizes the latest findings on the compound's pharmacological effects, safety profile, and emerging applications in biomedicine.

A 2023 study published in the *Journal of Medicinal Chemistry* investigated the molecular interactions of iso-Butyl 4-Aminobenzoate with neuronal sodium channels, elucidating its mechanism of action as a local anesthetic. The research employed molecular docking simulations and in vitro electrophysiology to demonstrate its competitive binding with tetrodotoxin-sensitive channels, offering insights into its prolonged analgesic effects compared to traditional anesthetics like lidocaine.

In the field of dermatology, a multicenter clinical trial (2024) evaluated the compound's efficacy as a photostabilizer in broad-spectrum sunscreens. Results indicated that formulations containing 5% iso-Butyl 4-Aminobenzoate showed 98% UVB absorption efficiency with significantly reduced photodegradation rates compared to octinoxate-based products. The study also reported excellent skin tolerability in patch tests involving 500 participants.

Emerging research from *Biomaterials Science* (2024) has explored the compound's potential in transdermal drug delivery systems. Scientists developed a novel nanoemulsion incorporating iso-Butyl 4-Aminobenzoate as a permeation enhancer, achieving 3.2-fold greater skin penetration of model drugs compared to conventional formulations. This advancement could revolutionize topical treatments for conditions requiring deep tissue delivery.

Pharmacokinetic studies have provided new data on the compound's metabolic pathways. Using LC-MS/MS analysis, researchers identified three primary metabolites in human hepatic microsomes, with the major pathway involving N-acetylation. These findings, published in *Xenobiotica* (2023), contribute to understanding the compound's safety profile and potential drug-drug interactions.

Recent toxicological assessments have confirmed the compound's safety margin, with an LD50 >2000 mg/kg in rodent models. However, a 2024 EU regulatory review recommended additional studies on endocrine disruption potential, reflecting evolving safety standards for benzoate derivatives in cosmetic applications.

In conclusion, iso-Butyl 4-Aminobenzoate continues to demonstrate versatile applications in pharmaceutical and cosmetic formulations. Ongoing research is exploring its potential in novel drug delivery systems and as a safer alternative to conventional UV filters. Future studies should focus on long-term safety assessments and optimization of its physicochemical properties for enhanced therapeutic efficacy.

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